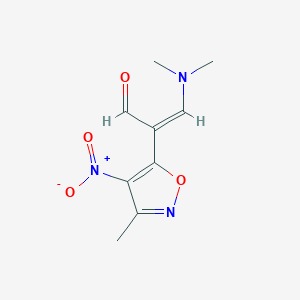
((Terc-butil)amino)(4-(difenilmetil)piperazinil)metano-1-tiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione), also known as TBDPT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a useful tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is not yet fully understood. However, it is believed that ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione binds to certain receptors in the body, which then triggers certain biochemical and physiological processes. ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has also been found to interact with certain enzymes in the body, which may affect the activity of those enzymes. In addition, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione may also interact with certain proteins in the body, which may affect their activity as well.
Biochemical and Physiological Effects
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has been found to have a variety of biochemical and physiological effects. For example, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has been found to have an effect on the production of certain hormones in the body, such as cortisol and testosterone. ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has also been found to have an effect on the activity of certain enzymes, such as phosphodiesterase and adenylate cyclase. Additionally, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has been found to have an effect on the activity of certain proteins, such as G-proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has several advantages for use in laboratory experiments. First, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is relatively easy to synthesize and is relatively stable, meaning that it can be stored for long periods of time without significant degradation. Additionally, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is relatively non-toxic and has low solubility, meaning that it can be used in a wide range of concentrations without the risk of toxicity.
However, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione also has some limitations for use in laboratory experiments. First, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is relatively expensive to synthesize, meaning that it is not always cost-effective for large-scale experiments. Additionally, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione has a relatively short half-life, meaning that it must be used quickly after synthesis. Finally, ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is not always easy to obtain, as it is not widely available commercially.
Direcciones Futuras
There are many potential future directions for research involving ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione. For example, further research could be done to better understand the exact mechanism of action of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione and its effects on various biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione, such as its potential use as a drug or as a tool to study certain diseases. Finally, further research could be done to explore the potential industrial applications of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione, such as its potential use as a catalyst in certain chemical reactions.
Métodos De Síntesis
((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is synthesized through a multi-step process that involves the use of a variety of reagents and catalysts. The first step is the reaction of tert-butyl amine with 4-diphenylmethylpiperazine, which produces the intermediate compound 4-(diphenylmethyl)-1-piperazinyl)-N-t-butylmethanamine. This intermediate compound is then reacted with thiourea to produce ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione. The reaction of the intermediate with thiourea is catalyzed by a base such as sodium hydroxide. The overall reaction is as follows:
4-diphenylmethylpiperazine + tert-butyl amine + thiourea → ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione
Aplicaciones Científicas De Investigación
Poliimidas y mejora de la solubilidad
Las poliimidas (PI) son polímeros de alto rendimiento que se utilizan en diversas aplicaciones, como la aeroespacial, los adhesivos y la microelectrónica. La incorporación de ((Terc-butil)amino)(4-(difenilmetil)piperazinil)metano-1-tiona en las estructuras principales de la PI mejora la solubilidad en disolventes orgánicos como NMP, DMF, THF y CHCl3 a temperatura ambiente . Estas PI presentan una excelente transparencia (superior al 90% en el rango de luz visible) y forman películas resistentes y flexibles. Su estabilidad térmica es notable, con una temperatura de pérdida de peso del 5% entre 525 °C y 529 °C en atmósfera de nitrógeno.
Poliimidas termoplásticas
Las poliimidas tradicionales a menudo carecen de procesabilidad debido a sus estructuras principales rígidas. Sin embargo, al introducir enlaces flexibles, los investigadores pueden crear PI termoplásticas. El grupo terc-butilo en This compound contribuye a mejorar la procesabilidad sin comprometer las propiedades inherentes .
Intermedio de síntesis de biotina
This compound: sirve como un intermedio clave en la síntesis de biotina, una vitamina soluble en agua esencial para los ciclos metabólicos que implican la fijación de dióxido de carbono durante la biosíntesis de ácidos grasos, azúcares y α-aminoácidos .
Poliamidas aromáticas
La estructura del compuesto permite el diseño de poliamidas aromáticas con propiedades a medida. Los investigadores pueden explorar su uso en membranas, revestimientos y otras aplicaciones de alta tecnología .
Propiedades
IUPAC Name |
4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S/c1-22(2,3)23-21(26)25-16-14-24(15-17-25)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNDIFVTQISUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2-Isopropyl-5-methyl-cyclohexyl) 2-[3-methyl-2-[(2-methylphenoxy)methyl]benzimidazol-3-ium-1-yl]acetate chloride](/img/structure/B2389425.png)
![(E)-4-(Dimethylamino)-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2389427.png)

![4-[(3-Chlorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2389429.png)

